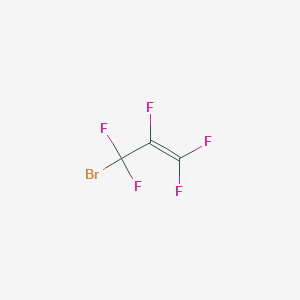

3-溴五氟丙烯

描述

3-Bromopentafluoropropene is a halogenated alkene with multiple fluorine atoms and a bromine atom attached to its carbon chain. It serves as a versatile building block in organic synthesis, particularly in the introduction of fluorinated motifs into molecules, which is of significant interest in the development of pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts to organic compounds.

Synthesis Analysis

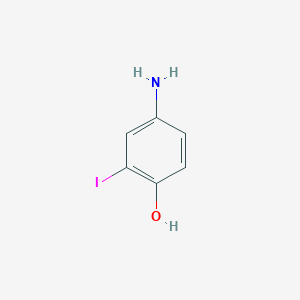

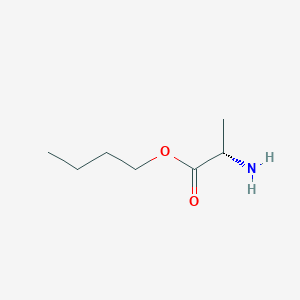

The synthesis of various fluorinated compounds using 3-Bromopentafluoropropene derivatives has been demonstrated in several studies. For instance, a palladium-catalyzed gem-difluoroallylation of organoborons with bromodifluoromethylated alkenes, including 3-bromo-3,3-difluoropropene (BDFP), has been developed, showing high efficiency and regioselectivity . Another study describes a three-step synthesis of 3-Bromo-2-fluoropropene from ammonium α-fluoroacrylate, which can be used to alkylate glycine and alanine ester imines .

Molecular Structure Analysis

The molecular structure of 3-Bromo-3,3-difluoropropene has been studied using microwave spectroscopy. The study recorded the microwave spectrum of the molecule and determined the complete bromine quadrupole coupling tensors along with the rotational spectroscopic parameters .

Chemical Reactions Analysis

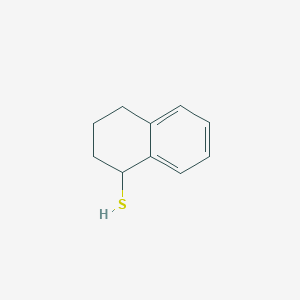

3-Bromopentafluoropropene and its derivatives participate in various chemical reactions. For example, 2-bromo-3,3,3-trifluoropropene (BTP) has been used in photocatalytic defluorinative reactions with N-aryl amino acids to generate gem-difluoro vinyl radicals for radical cyclization, yielding 4-(difluoromethylidene)-tetrahydroquinolines . Additionally, 3-bromo-1,1,1-trifluoroacetone, a related compound, has been employed in the synthesis of different trifluoromethylated heterocycles and aliphatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromopentafluoropropene derivatives are influenced by the presence of fluorine and bromine atoms. For instance, the reaction of polyfluoro-3-chloro(bromo)-1-butenes with sodium hypohalites leads to epoxidation and cleavage of the carbon skeleton at the double bond, forming polyfluorocarboxylic acid sodium salts as by-products . The epoxides derived from these reactions can be isomerized into carbonyl compounds using cesium fluoride or antimony pentafluoride . Another study describes the synthesis of ethyl 3,3,3-trifluoropropionate from 2-bromo-3,3,3-trifluoropropene, highlighting the reactivity of such compounds .

科学研究应用

使用五氟化溴的氧提取技术

五氟化溴是一种与 3-溴五氟丙烯相关的化合物,已被用于从氧化物和硅酸盐中定量释放氧气。与涉及碳还原的技术相比,该方法提供了更好的氧产率并减少了同位素组成中的系统误差。与氟相比,五氟化溴更容易、更安全地处理,并且与一些不与氟反应的矿物反应,展示了其在地球化学分析中的实用性 (Clayton 和 Mayeda,1963 年)。

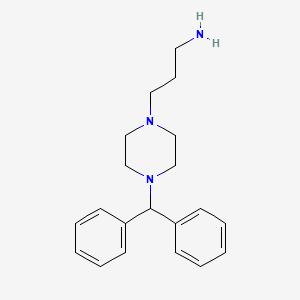

钯催化的宝石二氟烯丙基化

3-溴-3,3-二氟丙烯 (BDFP) 已用于有机硼的钯催化宝石二氟烯丙基化。该方法高效且具有高区域选择性,由于其广泛的底物范围和优异的功能基团相容性,被证明对药物发现和开发有利 (Min 等人,2014 年)。

多功能氟化构建块

3-溴-1,1,1-三氟丙酮是另一种相关化合物,可用作合成各种三氟甲基杂环和脂肪族化合物的多功能氟化构建块。它在合成中的灵活性突出了含溴和氟化合物在有机化学中的潜力 (Lui、Marhold 和 Rock,1998 年)。

微波光谱和分子结构分析

已记录 3-溴-3,3-二氟丙烯的微波光谱,以更好地了解其分子结构。该研究仅观察到反式构象异构体,并提供了溴四极耦合张量和旋转光谱参数的见解。这些信息对于理解此类化合物的物理性质至关重要 (Langridge、Long 和 Cooke,2011 年)。

氟聚合物的聚合和合成

由涉及溴代烯烃的反应制备的乙烯基五氟环丙烷在特定条件下快速聚合,生成高度结晶的 Z-氟聚烯烃。该过程展示了含溴和氟化合物在合成具有潜在工业应用的独特聚合物中的潜力 (Yang,2003 年)。

安全和危害

属性

IUPAC Name |

3-bromo-1,1,2,3,3-pentafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrF5/c4-3(8,9)1(5)2(6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZXNEBFTNEDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(F)(F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555024 | |

| Record name | 3-Bromo-1,1,2,3,3-pentafluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromopentafluoropropene | |

CAS RN |

431-56-1 | |

| Record name | 3-Bromo-1,1,2,3,3-pentafluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

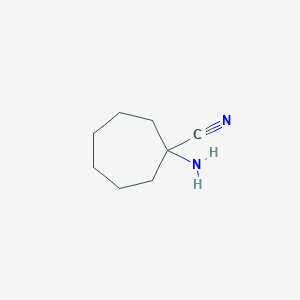

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

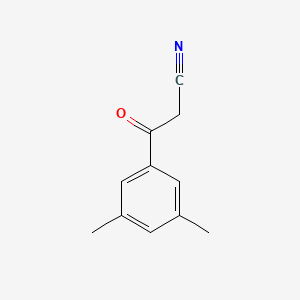

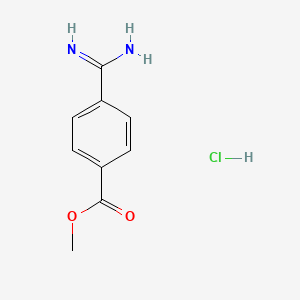

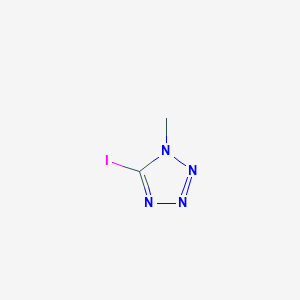

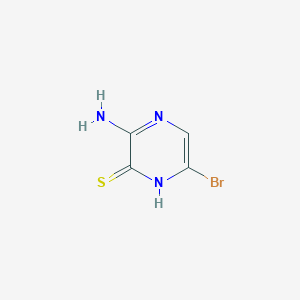

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。